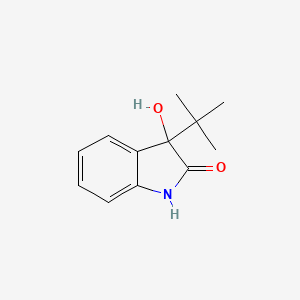
3-tert-butyl-3-hydroxy-1,3-dihydro-2H-indol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-tert-butyl-3-hydroxy-1,3-dihydro-2H-indol-2-one, also known as Isatin, is a heterocyclic organic compound. It is a white to yellowish crystalline powder with a molecular formula of C9H9NO2. Isatin has been extensively studied due to its diverse biological activities and potential therapeutic applications.
作用機序
The mechanism of action of 3-tert-butyl-3-hydroxy-1,3-dihydro-2H-indol-2-one is not fully understood; however, it has been reported to act through various pathways, including the inhibition of enzymes, the modulation of receptors, and the induction of oxidative stress. This compound has been shown to inhibit the activity of various enzymes, including monoamine oxidase, acetylcholinesterase, and aldose reductase. This compound has also been reported to modulate the activity of various receptors, including the NMDA receptor, the adenosine receptor, and the GABA receptor. Additionally, this compound has been shown to induce oxidative stress by increasing the production of reactive oxygen species.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, the modulation of neurotransmitter levels, and the regulation of oxidative stress. This compound has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Moreover, this compound has been reported to modulate the levels of various neurotransmitters, including dopamine, serotonin, and acetylcholine. This compound has also been shown to regulate oxidative stress by increasing the production of antioxidant enzymes and reducing the levels of reactive oxygen species.
実験室実験の利点と制限
3-tert-butyl-3-hydroxy-1,3-dihydro-2H-indol-2-one has several advantages for lab experiments, including its easy synthesis, low cost, and diverse biological activities. However, this compound also has some limitations, including its low solubility in water, which can limit its use in aqueous solutions. Moreover, this compound can exhibit cytotoxic effects at high concentrations, which can limit its use in cell culture experiments.
将来の方向性
3-tert-butyl-3-hydroxy-1,3-dihydro-2H-indol-2-one and its derivatives have shown promising therapeutic potential in various diseases; therefore, future research should focus on the development of this compound-based drugs for clinical applications. Moreover, further studies are needed to elucidate the mechanism of action of this compound and its derivatives and to identify new targets for therapeutic intervention. Additionally, future research should focus on the development of new methods for the synthesis of this compound and its derivatives, which can improve their pharmacokinetic and pharmacodynamic properties.
合成法
3-tert-butyl-3-hydroxy-1,3-dihydro-2H-indol-2-one can be synthesized by various methods, including the Gattermann-Koch reaction, the Sandmeyer reaction, and the Skraup synthesis. The most commonly used method for the synthesis of this compound is the Gattermann-Koch reaction, which involves the reaction of aniline with carbon monoxide and hydrochloric acid in the presence of copper powder.
科学的研究の応用
3-tert-butyl-3-hydroxy-1,3-dihydro-2H-indol-2-one has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. This compound derivatives have been shown to exhibit cytotoxic effects against cancer cells by inducing apoptosis and inhibiting cell proliferation. Moreover, this compound has been reported to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This compound derivatives have also been investigated for their neuroprotective effects in various neurodegenerative disorders.
特性
IUPAC Name |
3-tert-butyl-3-hydroxy-1H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-11(2,3)12(15)8-6-4-5-7-9(8)13-10(12)14/h4-7,15H,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVRLLSFRVQVLLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1(C2=CC=CC=C2NC1=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{4-[(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]phenyl}-2-furamide hydrochloride](/img/structure/B6017942.png)
![N-[(3-methyl-3-oxetanyl)methyl]-6-(1-pyrrolidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6017950.png)
![5,5-dimethyl-2-{[(3-methylphenyl)amino]methylene}-1,3-cyclohexanedione](/img/structure/B6017956.png)
![2-[(4-chlorophenyl)thio]-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B6017967.png)
![1-methyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B6017980.png)

![methyl 4-{[(1,3-dicyclohexyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzoate](/img/structure/B6017996.png)
![3-[2-(2-fluorophenyl)ethyl]-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]piperidine](/img/structure/B6018011.png)
![2-methyl-N-[2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]nicotinamide](/img/structure/B6018012.png)
![1-(cyclohexylmethyl)-3-hydroxy-3-{[methyl(1,3-thiazol-2-ylmethyl)amino]methyl}-2-piperidinone](/img/structure/B6018019.png)
![N-[2-ethyl-3-(4-fluorophenyl)-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]benzamide](/img/structure/B6018022.png)
![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-(4-pyrimidinylmethyl)acetamide](/img/structure/B6018027.png)
![methyl 2-({[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)-1,3-benzothiazole-6-carboxylate](/img/structure/B6018032.png)
![13-(3-bromo-5-ethoxy-4-hydroxyphenyl)-7,13-dihydro-12H-benzo[f]indeno[1,2-b]quinolin-12-one](/img/structure/B6018035.png)